Thiamine triphosphoric acid ester

Description

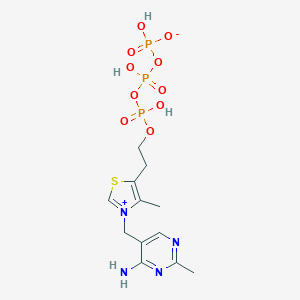

Structure

2D Structure

Properties

IUPAC Name |

[[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLROWZYZPNOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N4O10P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3475-65-8 | |

| Record name | Thiamine triphosphoric acid ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3475-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine triphosphorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Distribution of Thiamine Triphosphate

Ubiquitous Presence Across Biological Kingdoms

Thiamine (B1217682) triphosphate is found in organisms ranging from bacteria to mammals, indicating its ancient evolutionary origin and conserved presence. nih.govnih.govplos.orguni.luplantae.org While generally less abundant than thiamine diphosphate (B83284) (ThDP), the primary coenzymatic form of vitamin B1, ThTP is consistently detected in various cell types. researchgate.net

ThTP has been identified in several species of bacteria. nih.govuni.lu In Escherichia coli, ThTP is not always detectable under optimal growth conditions in certain media, but its synthesis is induced under specific metabolic stresses. researchgate.netnih.gov For instance, it transiently accumulates when cells are subjected to amino acid starvation in the presence of a carbon source. nih.govplos.org Under anaerobic conditions, E. coli can synthesize a relatively large amount of ThTP, reaching concentrations of 4.2 ± 0.9 nmol/g of wet weight within four hours of culture. uliege.be In early stationary phase E. coli cells, ThTP can constitute approximately 5-7% of the cellular thiamine diphosphate. science.gov Similarly, its presence has been noted in Bacillus species. science.gov

The distribution of ThTP extends throughout the eukaryotic domain, where it has been observed in fungi, plants, and animals. nih.govnih.govuni.lu

ThTP has been detected in various types of fungi. Early reports confirmed its existence in baker's yeast (Saccharomyces cerevisiae). nih.gov More comprehensive studies have shown that brewer's yeast and the mushroom Tricholoma gambosa also contain significant amounts of ThTP. uliege.be However, in the conidiospores of the powdery mildew fungus Blumeria hordei, significant amounts of thiamine phosphate (B84403) esters, including ThTP, were not detected, suggesting that its accumulation can be species-specific or dependent on the developmental stage.

The presence of ThTP in the plant kingdom has been confirmed in various species. nih.govuni.lu It has been found in bean germs and the leaves of sphagnum moss. uliege.be In the model plant Arabidopsis thaliana, ThTP is primarily found in the shoot tissue. nih.gov Its synthesis appears to be influenced by environmental factors; for example, it was observed to be synthesized under conditions of withering. nih.govuni.lunih.gov The levels of ThTP in Arabidopsis shoots also exhibit diurnal oscillations, peaking during the early light period, which suggests a link to photosynthetic activity. nih.govnih.gov

ThTP is widely distributed in animal tissues, from invertebrates to vertebrates, including mammals. nih.govuni.lu In mammals, ThTP is consistently found in the brain and skeletal muscle. researchgate.net Its concentration can vary significantly between different tissues and species. For instance, the proportion of ThTP is generally higher in human tissues compared to those of rodents. plos.org In some specific tissues, such as the electric organ of the electric eel (Electrophorus electricus) and the skeletal muscle of pigs and chickens, ThTP can be the most abundant form of thiamine, exceeding 50% of the total thiamine content. uliege.be

Eukaryotic Organisms

Quantitative Analysis of Thiamine Triphosphate Levels in Diverse Biological Systems

The concentration of ThTP varies considerably among different organisms and tissues, and it can be dynamically regulated in response to metabolic conditions. Generally, ThTP constitutes a minor fraction of the total thiamine pool, often less than 1%, but notable exceptions exist. researchgate.net

In the bacterium Escherichia coli, ThTP levels are typically low but can increase dramatically under certain stress conditions. For example, during amino acid starvation, ThTP can accumulate to represent over 50% of the total thiamine. nih.govmdpi.com Under anaerobic growth, its concentration can reach 4.2 ± 0.9 nmol/g wet weight. uliege.be

In plants like Arabidopsis thaliana, ThTP is detectable in shoots under standard growth conditions, while being less abundant in roots. nih.gov Its levels are influenced by light, with an increase observed during the day.

In the animal kingdom, there is a wide range of ThTP concentrations. In rat brain, the mitochondrial fraction is highly enriched in ThTP. nih.gov In human tissues, ThTP is found in almost all tested organs, with levels ranging from less than 1% to over 20% of the total thiamine. mdpi.comnih.gov Skeletal muscle and brain are tissues where ThTP is consistently detected. plos.org Porcine skeletal muscle is particularly rich in ThTP, where its content is significantly higher than that of ThDP. researchgate.net

Below are tables summarizing the quantitative levels of Thiamine Triphosphate in various biological systems based on available research findings.

Table 1: Thiamine Triphosphate (ThTP) Levels in Prokaryotic Organisms

| Organism | Condition/Tissue | ThTP Level | Reference |

|---|---|---|---|

| Escherichia coli | Anaerobic culture (4h) | 4.2 ± 0.9 nmol/g wet weight | uliege.be |

| Escherichia coli | Early stationary phase | ~5-7% of cellular ThDP | science.gov |

| Escherichia coli | Amino acid starvation | Can exceed 50% of total thiamine | nih.govmdpi.com |

Table 2: Thiamine Triphosphate (ThTP) Levels in Eukaryotic Organisms

| Kingdom | Organism/Tissue | ThTP Level | Reference |

|---|---|---|---|

| Fungi | Brewer's yeast (Saccharomyces cerevisiae) | Present, significant amounts | uliege.be |

| Mushroom (Tricholoma gambosa) | Present, significant amounts | uliege.be | |

| Plantae | Bean germs | Small amounts detected | uliege.be |

| Sphagnum leaves | Small amounts detected | uliege.be | |

| Arabidopsis thaliana (shoots) | Present, peaks during light period | nih.govnih.gov | |

| Animalia | Rat (Brain, mitochondrial fraction) | Enriched | nih.gov |

| Pig (Skeletal muscle) | >50% of total thiamine | uliege.be | |

| Chicken (Skeletal muscle) | >50% of total thiamine | uliege.be | |

| Human (Various tissues) | <1% to >20% of total thiamine | mdpi.comnih.gov | |

| Human (Skeletal muscle) | Consistently present | plos.org |

Relative Proportions to Other Thiamine Phosphates

Within the cell, thiamine exists as free thiamine and its phosphorylated derivatives: thiamine monophosphate (ThMP), thiamine diphosphate (ThDP), and thiamine triphosphate (ThTP). The vast majority of total thiamine is in the form of ThDP, which constitutes the primary biologically active coenzyme form. Research indicates that ThDP accounts for 80-90% of the total thiamine content in the human body.

In contrast, ThTP is present in much smaller quantities, though its proportion is notably higher in human tissues compared to those of rodents. nih.govnih.gov This difference is attributed to a lower activity of the specific enzyme 25-kDa thiamine triphosphatase (ThTPase), which is responsible for hydrolyzing ThTP. nih.govnih.gov In some human tissues, the concentration of ThTP can exceed 10% of the total thiamine content. nih.gov For instance, in human whole blood, ThTP accounts for nearly 10% of the total thiamine pool. nih.gov Free thiamine and ThMP make up the remainder, typically accounting for 5-15% of total thiamine. mdpi.com

The table below summarizes the general distribution and relative proportions of thiamine phosphates in select human tissues.

| Tissue/Fluid | Thiamine (Th) | Thiamine Monophosphate (ThMP) | Thiamine Diphosphate (ThDP) | Thiamine Triphosphate (ThTP) |

| Whole Blood | Present | Present | Major Form | Present (nearly 10%) |

| Brain | Present | Present | Major Form | Consistently Present |

| Skeletal Muscle | Present | Present | Major Form | Consistently Present |

| Fetal Tissues | Present | Present | Major Form | Consistently Present |

| Cardiovascular Tissue | Present | Present | Major Form | Detected |

This table provides a qualitative summary of the relative abundance of thiamine derivatives. ThDP is consistently the most abundant form.

Conditions Influencing Thiamine Triphosphate Accumulation

The steady-state level of ThTP is not static but is influenced by a variety of metabolic and physiological conditions. The balance between its synthesis and degradation dictates its accumulation.

Metabolic Stress in Microorganisms: In the bacterium E. coli, ThTP levels are responsive to nutritional cues. It is transiently produced in response to amino acid starvation. nih.gov Furthermore, another triphosphorylated derivative, adenosine (B11128) thiamine triphosphate (AThTP), accumulates under conditions of carbon starvation or when the electrochemical proton gradient is dissipated. uliege.be

Enzymatic Regulation in Mammals: In mammals, the accumulation of ThTP is significantly controlled by the activity of a specific cytosolic enzyme, 25-kDa thiamine triphosphatase (ThTPase), which hydrolyzes ThTP. nih.gov Humans exhibit lower ThTPase activity compared to rodents, leading to a relatively higher proportion of ThTP in human tissues. nih.govnih.gov In certain tissues characterized by high adenylate kinase activity and a concurrent absence of ThTPase, ThTP can accumulate to substantial levels, potentially reaching 70% or more of the total thiamine content. nih.gov

Cellular State and Pathophysiology: Research has shown that ThTP is more consistently found in poorly differentiated, fast-growing cells, such as those in fetal tissues and cell lines, suggesting a potential link to cell division or differentiation. nih.gov In a clinical context, a study observed a low ratio of ([ThTP]+[ThMP])/([Thiamine]+[ThMP]) in the cardiovascular tissues of patients experiencing cardiac insufficiency, suggesting altered thiamine metabolism in this condition. nih.govnih.gov

Energy-Dependent Synthesis: ThTP synthesis is linked to cellular energy status. In brain mitochondria, its synthesis is dependent on a chemiosmotic mechanism, similar to ATP synthesis, which relies on a transmembrane proton gradient (proton motive force). nih.govnih.gov In the plant Arabidopsis, ThTP synthesis is driven by light intensity and the proton motive force, with levels oscillating during the day-night cycle and peaking during the early light period, a process coupled to photosynthesis. nih.gov

The table below details specific conditions known to influence the accumulation of ThTP.

| Organism/System | Condition | Effect on ThTP Levels |

| E. coli | Amino Acid Starvation | Transient Accumulation |

| Mammals (Human) | Low 25-kDa ThTPase Activity | Higher basal accumulation compared to rodents |

| Mammals (General) | High Adenylate Kinase Activity & Low ThTPase | Significant Accumulation (≥70% of total thiamine) |

| Human Tissues | Cardiac Insufficiency | Lower ratio of phosphorylated thiamines observed |

| Human Cells | Poorly Differentiated/Fast-Growing State | More consistent presence |

| Brain Mitochondria | Presence of Proton Motive Force | Synthesis of ThTP |

| Arabidopsis (Plant) | High Light Intensity / Photosynthesis | Accumulation (peaks in early light) |

Cellular and Subcellular Dynamics of Thiamine Triphosphate

Turnover Rates of Thiamine (B1217682) Triphosphate in Cellular Contexts

The turnover of ThTP in the rat brain is relatively rapid, with an estimated half-life of 1-2 hours. nih.govscience.gov This suggests that ThTP is a dynamically regulated molecule. Studies using radiolabeled thiamine precursors have shown that the specific radioactivity of ThTP increases rapidly, faster than that of the much larger ThDP pool. nih.gov This observation supports the model of a small, rapidly turning-over precursor pool of ThDP for ThTP synthesis. science.gov The steady-state concentration of ThTP is maintained by a balance between its synthesis and its hydrolysis by ThTPase. nih.gov

Turnover Characteristics of Thiamine Derivatives

| Thiamine Derivative | Estimated Turnover/Half-life | Precursor | Key Regulatory Enzyme (Hydrolysis) |

|---|---|---|---|

| Thiamine Triphosphate (ThTP) | 1-2 hours in rat brain nih.govscience.gov | Thiamine Diphosphate (B83284) (ThDP) | Thiamine Triphosphatase (ThTPase) nih.gov |

| Thiamine Diphosphate (ThDP) - Large Pool | Slow (approx. 17 hours in neuroblastoma cells) science.govplos.org | Thiamine | Thiamine Pyrophosphatase |

| Thiamine Diphosphate (ThDP) - Small Pool | Rapid science.gov | Thiamine | Thiamine Pyrophosphatase |

Spatial Regulation of Thiamine Triphosphate Metabolism

The metabolism of ThTP is spatially regulated, with distinct enzymatic activities localized to specific subcellular compartments. In the brain, ThTP synthesis is predominantly a mitochondrial process, driven by the proton motive force of the respiratory chain. nih.gov In contrast, its hydrolysis is carried out by a highly specific cytosolic ThTPase. nih.gov This separation of synthesis and degradation pathways allows for precise control over the intracellular concentration of ThTP.

The distribution of ThTPase is not uniform, showing a clear neuronal predominance in the brain. nih.govnih.gov This suggests that the regulation of ThTP levels is particularly crucial for neuronal function. The localization of ThTPase to the cytoplasm of neuronal cell bodies and dendrites implies that the control of ThTP levels occurs throughout these neuronal compartments. nih.gov The differential localization of synthesis and degradation enzymes ensures a tightly controlled spatial and temporal regulation of ThTP, hinting at its role in specific cellular processes rather than as a general metabolic intermediate. nih.gov

Non Coenzyme Functions and Mechanisms of Thiamine Triphosphate

Signaling Molecule Hypothesis

The prevailing hypothesis for ThTP's function centers on its role as a cellular signaling molecule. nih.gov This concept is supported by several lines of evidence, including its transient production under specific stress conditions and its ability to interact with and modify other cellular components. researchgate.netnih.gov In animal tissues, for instance, ThTP has been shown to phosphorylate proteins and activate high-conductance anion channels in vitro, suggesting its involvement in currently uncharacterized signaling pathways. nih.govresearchgate.netresearchgate.net The presence of a highly specific cytosolic thiamine (B1217682) triphosphatase (ThTPase) in mammalian tissues, which controls cellular ThTP levels, further points to a regulated, signaling-type role. nih.govnih.gov

The discovery that ThTP can activate ion channels and serve as a phosphate (B84403) donor in protein phosphorylation suggests it may be a component of a larger, yet-to-be-defined signaling network. nih.govresearchgate.net Its synthesis is catalyzed by enzymes like cytosolic adenylate kinase 1 and mitochondrial F₀F₁-ATP synthase, which are central to cellular energy metabolism. nih.govnih.gov This connection to fundamental cellular machinery, combined with its ability to influence protein function, strongly implies a role in signal transduction, although the precise pathways remain an active area of investigation. nih.govresearchgate.net

A key aspect of the signaling hypothesis is the proposed function of ThTP as an "alarmone"—a molecule synthesized in response to metabolic stress that signals the cell to adapt. youtube.com Alarmones, such as guanosine (B1672433) pentaphosphate and guanosine tetraphosphate (B8577671) ((p)ppGpp), are intracellular signaling molecules that help bacteria respond to harsh environmental conditions like nutrient deprivation. nih.gov ThTP appears to play a similar role, accumulating rapidly under specific stressful conditions to initiate adaptive responses. nih.govyoutube.com

The most well-documented alarmone function of ThTP is in the amino acid starvation response in Escherichia coli. nih.govnih.gov When E. coli grown in a rich medium are transferred to a minimal medium lacking amino acids, they exhibit a rapid and transient accumulation of ThTP. nih.govnih.gov This accumulation is significant, with ThTP levels reaching approximately 20% and sometimes over 50% of the total thiamine content. nih.govnih.govmdpi.com The presence of amino acids in the medium impairs this accumulation, indicating the response is specific to amino acid deprivation. nih.gov Studies using E. coli engineered to overexpress a human ThTPase, preventing ThTP accumulation, showed impaired growth under these stringent conditions. nih.gov This demonstrates that the transient rise in ThTP is a necessary signal that initiates a cascade of reactions, allowing the bacteria to adapt and optimize growth during amino acid scarcity. nih.govyoutube.com

| Condition | Description | Observed ThTP Level (% of Total Thiamine) | Reference |

|---|---|---|---|

| Rich Medium (LB) | Aerobic growth in Luria-Bertani broth. | Not detectable | nih.gov |

| Amino Acid Starvation | Transfer to minimal medium with glucose but no amino acids. | Rapid, transient accumulation to ~20-50% | nih.govnih.govmdpi.com |

| Amino Acid Replete | Minimal medium with glucose and a mixture of amino acids. | Accumulation is impaired | nih.gov |

Beyond amino acid levels, ThTP is also implicated in the response to broader energy stress. In E. coli, another triphosphorylated thiamine derivative, adenosine (B11128) thiamine triphosphate (AThTP), has been shown to accumulate in response to energy stress, specifically carbon starvation. nih.govmdpi.comresearchgate.net This suggests that different thiamine derivatives may signal distinct metabolic challenges. The synthesis of ThTP itself is closely linked to energy metabolism, as it can be generated by ATP synthase, which is driven by the proton motive force across mitochondrial and bacterial membranes. nih.govnih.govmdpi.com This direct link to the primary energy-generating machinery of the cell positions ThTP to act as a sensitive indicator of cellular energetic status. nih.gov

Evidence for ThTP's role as a stress signal extends to other organisms and conditions. In E. coli, ThTP has been observed to be synthesized under hypoxic (low oxygen) conditions. nih.gov In plants, such as Arabidopsis thaliana, ThTP accumulation has been noted in response to environmental stress described as "withering," likely associated with water deficit. nih.govnih.gov While some research indicates ThTP is only detectable under such stress, other studies have found it present in low levels under standard conditions, with levels oscillating during the day-night cycle and peaking during the early light period, a process coupled to photosynthesis. nih.govnih.gov This suggests a role for ThTP in signaling related to both environmental stress and normal metabolic shifts. nih.gov

Alarmone Function in Stress Response

Role in Energy Metabolism Beyond Canonical Coenzyme Functions

The synthesis of ThTP by fundamental energy-producing enzymes like ATP synthase and adenylate kinase suggests a non-coenzyme role intimately connected with cellular energetics. nih.govnih.gov As an "energy-rich" compound with two phosphoanhydride bonds, similar to ATP, its formation requires significant energy input. nih.gov Its synthesis via a chemiosmotic mechanism in mitochondria and respiring bacteria hints at a potential function in energy storage or transfer, distinct from the catalytic roles of ThDP. nih.govresearchgate.net In E. coli, ThTP synthesis appears to be at the crossroads of energy and amino acid metabolism, requiring the oxidation of a carbon source like pyruvate (B1213749). nih.gov This positions ThTP as a potential regulator or sensor at a critical metabolic nexus, signaling the status of both carbon and nitrogen availability to the cell. nih.govmdpi.com

| Organism | Stress Condition | Response | Reference |

|---|---|---|---|

| Escherichia coli | Amino Acid Starvation | Transient accumulation of ThTP | nih.govnih.gov |

| Escherichia coli | Energy (Carbon) Stress | Accumulation of AThTP | nih.govresearchgate.net |

| Escherichia coli | Hypoxia | Synthesis of ThTP | nih.gov |

| Arabidopsis thaliana (Plant) | Withering / Water Deficit | Accumulation of ThTP | nih.govnih.gov |

Coupling to Chemiosmotic Mechanisms

A significant body of evidence indicates that the synthesis of ThTP is linked to chemiosmotic processes, which involve the movement of ions across a semipermeable membrane down their electrochemical gradient wikipedia.org. This mechanism is notably similar to the synthesis of adenosine triphosphate (ATP) by ATP synthase wikipedia.orgnih.gov.

In rat brain mitochondria, ThTP can be produced from thiamine diphosphate (B83284) (TPP) and inorganic phosphate (Pi) nih.gov. This synthesis is an endergonic process coupled to the oxidation of succinate (B1194679) or NADH via the respiratory chain and is dependent on a proton-motive force nih.gov. Key findings supporting this chemiosmotic link include:

Dependence on Respiratory Chain: ThTP synthesis is strongly inhibited by inhibitors of the mitochondrial respiratory chain nih.gov.

Requirement of Proton Gradient: The process is impaired by the disruption of mitochondria or by depolarization of the inner mitochondrial membrane using protonophores, indicating that a transmembrane proton gradient is essential nih.govnih.gov.

Involvement of ATP Synthase: The synthesis of ThTP in brain mitochondria appears to involve F₀F₁-ATP synthase nih.govnih.gov. This synthesis is tightly coupled to the respiratory chain and relies on the existence of a transmembrane H+ gradient nih.gov.

This chemiosmotic synthesis has been observed specifically in brain mitochondria but not in liver mitochondria, suggesting a cell-specific regulation and highlighting its potential importance in the high-energy environment of the brain nih.govnih.gov. A similar chemiosmotic mechanism for ThTP synthesis has also been proposed in respiring bacteria like E. coli nih.govresearchgate.net.

Interface with Energy and Amino Acid Metabolism

The synthesis of ThTP in E. coli under these conditions is thought to require the oxidation of pyruvate mdpi.comnih.gov. This suggests a mechanism where the cell senses a limitation in amino acids and, in response, modulates metabolic pathways involving both carbohydrate and amino acid precursors. The accumulation of ThTP during amino acid starvation points to its potential role as a signaling molecule or a regulator at the interface of these crucial metabolic pathways nih.govresearchgate.net. While the precise molecular mechanism remains under investigation, the connection is clear: ThTP synthesis is metabolically regulated and linked to the availability of key substrates for both energy production and biosynthesis nih.gov.

Implications in Neuronal Metabolism and Function

For many years, ThTP was considered to be a specifically neuroactive compound, and while it is now known to be ubiquitous, its role in the nervous system remains a primary area of research nih.govtaylorandfrancis.com. The brain's high metabolic rate and dependence on glucose metabolism underscore the importance of thiamine and its derivatives for proper neuronal function nih.govmdpi.com. ThTP's non-coenzyme functions are particularly relevant in this context, with evidence pointing to its involvement in neurotransmission, synaptic function, and the regulation of ion channels nih.govnih.gov.

Association with Neurotransmitter Release

Several studies have suggested that ThTP is involved in the process of neurotransmitter release. Research has shown that ThTP can induce the release of key neurotransmitters, indicating a potential role in modulating chemical signaling between neurons.

Dopamine (B1211576) Release: In the rat striatum, ThTP (at concentrations >0.1 mM) has been shown to induce a Ca²⁺-dependent release of dopamine nih.gov.

Cholinergic Transmission: Early studies proposed a role for thiamine, and potentially ThTP, in cholinergic transmission within the electric organ of Torpedo marmorata. This hypothesis was based on the observation of very high concentrations of thiamine and its phosphate esters in the cytoplasm of this specialized, nerve-rich tissue nih.gov.

Acetylcholine (B1216132) Synthesis: Thiamine is crucial for the synthesis of acetylcholine, a key neurotransmitter for memory, cognition, and muscle control nih.govpoweronpoweroff.com. While this is often linked to the role of TPP in producing acetyl-CoA, the direct involvement of ThTP in the release process is also an area of active investigation poweronpoweroff.comresearchgate.net.

The facilitation of acetylcholinergic neurotransmission may be supported by the co-release of thiamine and acetylcholine into the synaptic cleft nih.gov.

Influence on Synaptic Function

Research has demonstrated that a reduction in the active form of thiamine, TPP, can lead to:

A significant decrease in the density of dendritic spines, which are crucial for synaptic connections, both in vitro and in vivo nih.gov.

Reduced strength of hippocampal synaptic transmission nih.gov.

Impaired hippocampal long-term potentiation (LTP), a key cellular mechanism underlying learning and memory nih.gov.

While these studies often focus on the coenzyme TPP, the non-coenzyme actions of thiamine compounds, including ThTP, are also considered to contribute to these effects. For instance, ThTP-dependent phosphorylation of the acetylcholine receptor-associated protein rapsyn has been identified, suggesting a direct role in the molecular organization of the synapse researchgate.netnih.gov. Furthermore, treatment with thiamine precursors has been shown to reverse alterations in the expression of AMPA-type glutamate (B1630785) receptors and other markers of synaptic plasticity in animal models of stress mdpi.com.

Modulation of Ion Channel Activity

One of the most direct non-coenzyme functions of ThTP identified in neuronal tissue is its ability to modulate the activity of ion channels, which are fundamental to nerve excitability and signal propagation nih.gov. Specifically, ThTP has been shown to activate a large-conductance anion channel nih.govnih.gov.

In studies using cultured mouse neuroblastoma cells, the application of ThTP to the intracellular side of the cell membrane activated a chloride (Cl⁻) channel nih.govnih.gov. This activation was observed at low concentrations and was irreversible, leading to the hypothesis that ThTP may be phosphorylating the channel protein nih.gov.

Further research using membrane vesicles from rat brain has established a direct correlation between the concentration of ThTP within the vesicles and their permeability to chloride ions nih.govscite.ainih.govscience.gov. This suggests that ThTP plays a regulatory role in chloride permeability in the brain nih.gov. The ability of ThTP to act as a phosphate donor in phosphorylation reactions supports its potential role in regulating the function of ion channels and other proteins involved in synaptic signaling nih.govacs.org.

| Experimental System | Observation | Proposed Mechanism | Reference |

|---|---|---|---|

| Cultured Mouse Neuroblastoma Cells | Activation of a large-conductance (350-400 pS) anion channel by ThTP (1 or 10 μM). | Irreversible phosphorylation of the channel protein by ThTP. | nih.gov |

| Synaptoneurosomal Membrane Vesicles (Rat Brain) | Increased intravesicular ThTP levels correlated with increased chloride membrane permeability. | Direct modulation of chloride channels by ThTP. | nih.gov |

| Rat Brain Membrane Vesicles | A positive correlation was found between 36Cl- uptake and ThTP content. | ThTP acts as an activator of chloride channels. | science.gov |

General Role in Neuronal Metabolism

The synthesis of ThTP itself is an indicator of its metabolic importance. As previously noted, its production in brain mitochondria is directly coupled to the respiratory chain, placing it at the heart of cellular energy generation nih.gov. Although ThTP is generally a minor component of the total thiamine pool in most tissues, it is consistently present in the brain and skeletal muscle researchgate.net. This consistent presence in high-energy-demand tissues suggests a fundamental role in energy metabolism researchgate.netnih.gov.

The high turnover rate of ThTP in neural cells, coupled with its strictly maintained low concentration, further suggests it may act as a signaling molecule in response to cellular stress or changes in the metabolic state scite.ai.

| Function | Key Findings | Potential Significance |

|---|---|---|

| Neurotransmitter Release | Induces Ca²⁺-dependent release of dopamine; implicated in cholinergic transmission. | Modulation of synaptic communication and signaling pathways. |

| Synaptic Function | Thiamine derivatives influence dendritic spine density and long-term potentiation (LTP). ThTP phosphorylates synaptic proteins like rapsyn. | Contribution to synaptic plasticity, learning, and memory. |

| Ion Channel Modulation | Directly activates large-conductance chloride channels in neuronal membranes. | Regulation of neuronal excitability and membrane potential. |

| Neuronal Metabolism | Synthesized in mitochondria via a chemiosmotic mechanism linked to the respiratory chain. | Role in cellular energetics and metabolic signaling in high-energy-demand tissues. |

Interactions of Thiamine Triphosphate with Biomolecules

Protein Phosphorylation by Thiamine (B1217682) Triphosphate

One of the significant non-coenzyme roles of ThTP is its ability to participate in protein phosphorylation, a fundamental post-translational modification that regulates protein function.

Thiamine triphosphate is an "energy-rich" compound, possessing two phosphoanhydride bonds and a high phosphate (B84403) group transfer potential, comparable to that of adenosine (B11128) triphosphate (ATP). mdpi.com This chemical property allows ThTP to act as a phosphate donor, transferring its terminal (gamma) phosphate group to specific protein substrates. mdpi.comoup.com This capability was demonstrated in studies using radiolabeled [γ-³²P]-ThTP, which traced the transfer of the phosphate from ThTP to a protein. mdpi.com The discovery of ThTP-dependent phosphorylation established a novel pathway for this crucial cellular regulation mechanism, as previously only nucleoside triphosphates like ATP and guanosine (B1672433) triphosphate (GTP) were widely recognized as phosphate donors. researchgate.net This reaction is catalyzed by endogenous protein kinases, although the specific kinase that utilizes ThTP as a substrate has not yet been fully identified. nih.govsemanticscholar.org

Research has focused on identifying the specific proteins that are phosphorylated by ThTP to understand its physiological impact.

The most well-characterized protein target for ThTP-dependent phosphorylation is Rapsyn, a 43-kDa protein crucial for the clustering of nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. mdpi.comresearchgate.net Seminal experiments conducted on postsynaptic membranes from the electric organ of the Torpedo marmorata ray demonstrated that ThTP specifically phosphorylates Rapsyn. researchgate.netmdpi.com This phosphorylation is catalyzed by an endogenous kinase present in the membrane preparations and occurs at low, physiologically relevant concentrations of ThTP. nih.govresearchgate.net

Further investigation revealed that the phosphorylation occurs on histidine residues of the Rapsyn protein. nih.govsemanticscholar.orgresearchgate.net The process is subject to regulation; for instance, it is inhibited by the divalent cation Zn²⁺, suggesting that the zinc finger domain of Rapsyn may play a role in controlling its phosphorylation state. nih.govsemanticscholar.org Despite the clear evidence for this phosphorylation event, the specific ThTP-dependent kinase responsible remains to be identified. nih.govsemanticscholar.org

| Parameter | Finding | Source Citation |

|---|---|---|

| Protein Substrate | Rapsyn (43-kDa Acetylcholine Receptor-Associated Protein) | researchgate.netmdpi.com |

| Phosphate Donor | Thiamine Triphosphate (ThTP) | nih.govsemanticscholar.org |

| Amino Acid Residue(s) Phosphorylated | Histidine | nih.govsemanticscholar.orgresearchgate.net |

| Catalyzing Enzyme | Endogenous, unidentified protein kinase(s) | nih.govsemanticscholar.org |

| Known Inhibitors | Zinc (Zn²⁺) | nih.govsemanticscholar.org |

| Experimental Model | Postsynaptic membranes from Torpedo marmorata electric organ | researchgate.netmdpi.com |

While Rapsyn is the most definitive example of a protein phosphorylated by ThTP, evidence suggests that other substrates may exist. nih.govresearchgate.net Studies have noted that ThTP can phosphorylate "certain proteins" in various animal tissues, although these have not been specifically identified. researchgate.net The broad presence of ThTP across different cell types and organisms implies it may have a wider role in cellular signaling through phosphorylation than is currently documented. wikipedia.org The search for additional protein targets of ThTP-dependent phosphorylation is an ongoing area of research to fully elucidate the functional significance of this thiamine derivative.

Identification of Phosphorylation Targets

Allosteric Regulation of Enzymes by Thiamine Triphosphate

Beyond its role in phosphorylation, ThTP can also influence protein function through allosteric regulation. This occurs when a molecule binds to an enzyme at a site distinct from the active site, inducing a conformational change that either activates or inhibits the enzyme's catalytic activity.

Thiamine triphosphate has been identified as an allosteric activator of glutamate (B1630785) dehydrogenase (GDH), a key enzyme at the intersection of carbon and nitrogen metabolism. researchgate.netresearchgate.net GDH catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate, a crucial intermediate in the citric acid cycle. nih.gov

Kinetic studies have revealed that ThTP, along with its adenylated form (AThTP), activates GDH. researchgate.net This regulation is significant as it links the availability of a non-coenzyme thiamine derivative to the control of amino acid metabolism. researchgate.net The generation of ThTP in cells is known to occur in response to conditions such as amino acid and carbon starvation, suggesting a feedback mechanism where ThTP could activate GDH to produce more α-ketoglutarate for energy production via the citric acid cycle. researchgate.netwikipedia.org Structural studies have further supported the role of ThTP in modulating GDH conformation. It is hypothesized that ThTP contributes to the conformational stabilization of the activated "open" form of GDH. nih.govpreprints.org

| Regulator | Effect on GDH | Regulatory Mechanism | Source Citation |

|---|---|---|---|

| Thiamine Triphosphate (ThTP) | Activation | Allosteric activation; stabilizes the active conformation | researchgate.netnih.govresearchgate.net |

| Adenosine Diphosphate (B83284) (ADP) | Activation | Major allosteric activator | nih.govutmb.edu |

| Leucine | Activation | Allosteric activator, acts at a distinct site from ADP | nih.govutmb.edu |

| Guanosine Triphosphate (GTP) | Inhibition | Major allosteric inhibitor | nih.govutmb.edu |

| Adenosine Triphosphate (ATP) | Inhibition | Allosteric inhibitor | utmb.edu |

Modulation of Malate (B86768) Dehydrogenase Isoforms

Thiamine triphosphate (ThTP) has been identified as a modulator of malate dehydrogenase (MDH), an enzyme crucial for the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle. Research using affinity chromatography has demonstrated that various isoforms of MDH specifically bind to thiamine. msu.ruresearchgate.netresearchgate.net This interaction suggests a non-coenzymatic regulatory role for thiamine derivatives in cellular metabolism.

Studies have identified several MDH isoforms that interact with thiamine, including both cytoplasmic (MDH1) and mitochondrial (MDH2) forms. researchgate.net The binding of thiamine compounds can lead to the activation of the MDH reaction. For instance, maximal activation of MDH has been observed following its elution from a thiamine-based affinity column, indicating a direct regulatory effect. msu.ruresearchgate.net The specific isoforms confirmed to bind with thiamine are detailed in the table below.

Table 1: Malate Dehydrogenase Isoforms Interacting with Thiamine

| MDH Isoform | Cellular Location | Observed Interaction | Reference |

|---|---|---|---|

| Malate Dehydrogenase 1 (MDH1) | Cytoplasm | Specific binding to thiamine affinity sorbent | researchgate.net |

| Malate Dehydrogenase 2 (MDH2) | Mitochondria | Specific binding to thiamine affinity sorbent | researchgate.net |

| MDH2 Isoform X1 | Mitochondria | Identified as a thiamine-binding protein | researchgate.net |

| Malate Dehydrogenase 1B (MDH1B) | Not specified | Specific binding to thiamine affinity sorbent | researchgate.net |

This regulatory interaction between thiamine derivatives and MDH isoforms highlights a potential mechanism for coordinating glycolysis, the TCA cycle, and the malate-aspartate shuttle, extending the biological significance of thiamine beyond its classical coenzyme functions. researchgate.net

Regulation of Pyridoxal (B1214274) Kinase

Thiamine triphosphate exerts a significant and complex regulatory influence on pyridoxal kinase (PdxK), the enzyme responsible for phosphorylating vitamin B6 precursors to produce the active coenzyme pyridoxal-5'-phosphate (PLP). nih.govresearchgate.net Among the natural thiamine compounds, ThTP is the most potent effector of human pyridoxal kinase (hPdxK) in vitro. nih.govresearchgate.net

The regulatory action of ThTP on PdxK is notably dependent on the presence of specific divalent metal ions. Research has shown that ThTP's effect is dichotomous:

In the presence of magnesium ions (Mg²⁺), ThTP acts as an inhibitor of hPdxK. nih.gov

Conversely, in the presence of zinc ions (Zn²⁺), ThTP functions as an activator of the enzyme, particularly at low concentrations of Adenosine Triphosphate (ATP). nih.govresearchgate.net

This dual regulatory capacity suggests that ThTP can modulate vitamin B6 metabolism in response to the intracellular ionic environment.

Table 2: Cation-Dependent Regulation of Human Pyridoxal Kinase (hPdxK) by Thiamine Triphosphate (ThTP)

| Cation Present | Effect of ThTP on hPdxK Activity | Reference |

|---|---|---|

| Magnesium (Mg²⁺) | Inhibition | nih.gov |

| Zinc (Zn²⁺) | Activation | nih.govresearchgate.net |

This interaction establishes a metabolic link between vitamin B1 (thiamine) and vitamin B6 (pyridoxal) pathways, where a non-coenzyme form of thiamine directly influences the synthesis of the primary coenzyme form of vitamin B6. researchgate.net

Potential Allosteric Action on Other Metabolic Enzymes

Beyond its effects on malate dehydrogenase and pyridoxal kinase, ThTP is recognized as an allosteric regulator of other key metabolic enzymes. A prominent example is its interaction with glutamate dehydrogenase (GDH), an enzyme pivotal to nitrogen and carbon metabolism through the reversible oxidative deamination of glutamate. researchgate.netresearchgate.netnih.gov

Kinetic studies have revealed that ThTP, along with the related compound adenosine thiamine triphosphate (AThTP), functions as an activator of GDH. researchgate.netresearchgate.net This allosteric activation suggests a role for ThTP in modulating the flux of glutamate into the TCA cycle, particularly under varying metabolic conditions such as amino acid or carbon starvation, which are known to trigger the synthesis of non-coenzyme thiamine derivatives. researchgate.net While ThTP's role as an activator is established, crystallographic studies have not yet captured the precise binding mode, potentially due to the instability of the compound during the lengthy crystallization process. nih.govpreprints.org ThTP is also thought to function as a phosphate donor in some protein phosphorylation reactions, indicating its potential involvement in cellular signaling pathways. nih.gov

Table 3: Allosteric Regulation of Glutamate Dehydrogenase (GDH) by Thiamine Triphosphate (ThTP)

| Enzyme | Effect of ThTP | Significance | Reference |

|---|---|---|---|

| Glutamate Dehydrogenase (GDH) | Activation | Modulates glutamate metabolism and its entry into the TCA cycle. | researchgate.netresearchgate.net |

Interaction with Adenosine Triphosphate (ATP) and Adenosine Diphosphate (ADP) Metabolism

The metabolism of ThTP is intrinsically linked with that of adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as these nucleotides are central to its synthesis and degradation. ThTP is not synthesized by a unique, dedicated enzyme but rather through the action of two fundamental enzymes involved in cellular energy metabolism. nih.gov

The two primary pathways for ThTP synthesis are:

Adenylate Kinase 1 (AK1): In the cytosol, this enzyme, also known as myokinase, catalyzes the reversible phosphorylation of thiamine diphosphate (ThDP). The reaction proceeds as follows: ThDP + ADP ⇌ ThTP + AMP. nih.govmdpi.com The physiological concentration of ATP can influence this equilibrium, inhibiting the reverse reaction and thereby favoring the net synthesis of ThTP in cellular environments with high energy charge. nih.gov

F₀F₁-ATP Synthase: Within the mitochondria of the brain, ThTP can be synthesized from ThDP and inorganic phosphate (Pi). nih.govresearchgate.net This process is coupled to the mitochondrial respiratory chain and relies on the proton-motive force, similar to the synthesis of ATP itself. researchgate.netnih.gov

The cellular concentration of ThTP is tightly controlled by its hydrolysis, which is catalyzed by a highly specific cytosolic enzyme known as thiamine triphosphatase (ThTPase). nih.govnih.gov This enzyme breaks ThTP down to ThDP and inorganic phosphate, ensuring the regeneration of the coenzyme form of thiamine. mdpi.com

Table 4: Key Reactions in the Metabolism of Thiamine Triphosphate (ThTP)

| Process | Enzyme | Reaction | Cellular Location | Reference |

|---|---|---|---|---|

| Synthesis | Adenylate Kinase 1 (AK1) | ThDP + ADP ⇌ ThTP + AMP | Cytosol | nih.govmdpi.com |

| Synthesis | F₀F₁-ATP Synthase | ThDP + Pi → ThTP | Mitochondria (Brain) | nih.govresearchgate.net |

| Hydrolysis | Thiamine Triphosphatase (ThTPase) | ThTP → ThDP + Pi | Cytosol | nih.govnih.gov |

This metabolic interplay positions ThTP at a crossroads of thiamine and adenine (B156593) nucleotide metabolism, suggesting its potential role in cellular energy sensing and signaling.

Thiamine Triphosphate in Cellular Regulation and Signaling

Mechanisms of Intracellular Concentration Control

The concentration of ThTP within a cell is tightly regulated by a balance between its synthesis and degradation. This control is crucial for maintaining cellular function, although the precise reasons for this tight regulation are still under investigation.

Synthesis: ThTP is synthesized from its precursor, thiamine (B1217682) diphosphate (B83284) (ThDP). This phosphorylation is not carried out by a single, dedicated enzyme but rather by two distinct mechanisms conserved from bacteria to mammals. nih.gov

Cytosolic Synthesis: In the cytosol, adenylate kinase 1 (AK1) can catalyze the formation of ThTP from ThDP and adenosine (B11128) diphosphate (ADP). nih.govnih.gov This reaction (ThDP + ADP ⇆ ThTP + AMP) is an alternative to AK1's canonical role in energy homeostasis (2 ADP ⇆ ATP + AMP). nih.gov

Mitochondrial Synthesis: Within the mitochondria of some cell types, particularly in the brain, ThTP is synthesized by F0F1-ATP synthase. nih.govnih.gov This process is driven by a chemiosmotic mechanism, similar to the synthesis of ATP, and is dependent on the existence of a transmembrane proton gradient. wikipedia.orgnih.gov This mitochondrial synthesis appears to be cell-specific, as it has been observed in brain mitochondria but not in liver mitochondria. nih.gov

Degradation: The primary mechanism for ThTP degradation is its hydrolysis back to ThDP. This reaction is catalyzed by a highly specific cytosolic enzyme known as thiamine triphosphatase (ThTPase). nih.govnih.gov This enzyme plays a critical role in controlling the steady-state cellular concentration of ThTP. nih.gov In mammals, this specific ThTPase is a 25-kDa protein belonging to the triphosphate tunnel metalloenzymes (TTMs) family, and its activity seems to be restricted to animals. nih.gov In other organisms, ThTP may be hydrolyzed by less specific phosphohydrolases. researchgate.net

Table 1: Key Enzymes in Thiamine Triphosphate Concentration Control

| Enzyme | Location | Reaction | Function |

| Adenylate Kinase 1 (AK1) | Cytosol | ThDP + ADP ⇆ ThTP + AMP | Synthesis |

| F0F1-ATP Synthase | Mitochondria (e.g., brain) | ThDP + Pi + H+ gradient → ThTP | Synthesis |

| Thiamine Triphosphatase (ThTPase) | Cytosol | ThTP → ThDP + Pi | Degradation |

Interplay with Other Thiamine Derivatives in Regulatory Networks

The metabolism of ThTP is intricately linked with other thiamine derivatives, forming a complex regulatory network. The central molecule in this network is ThDP, the direct precursor for ThTP and the primary coenzymatic form of thiamine. cornell.edunih.gov

The relationship between ThTP and ThDP is a direct cycle of phosphorylation and dephosphorylation. smpdb.ca However, the dynamics are complicated by the compartmentation of thiamine derivatives within the cell. Research suggests the existence of at least two distinct pools of ThDP: a large, relatively stable pool bound to enzymes within the mitochondria, and a much smaller, high-turnover cytosolic pool. science.gov This small cytosolic pool is believed to be the primary precursor for ThTP synthesis. science.gov

Another layer of complexity is added by the existence of adenosine thiamine triphosphate (AThTP), another triphosphorylated derivative discovered in E. coli. wikipedia.orgwikipedia.org AThTP is also synthesized from ThDP but under different metabolic conditions. nih.govwikipedia.org While ThTP accumulates in E. coli during amino acid starvation in the presence of a carbon source, AThTP accumulates during carbon starvation or energy stress. wikipedia.orgnih.govuliege.be This suggests that ThDP serves as a branching point, where the metabolic state of the cell dictates whether it is converted to ThTP or AThTP, each potentially acting as a distinct metabolic signal. uliege.beresearchgate.net Furthermore, studies in E. coli have shown that the presence of ThTP can inhibit the accumulation of AThTP, indicating a direct regulatory interplay between these two triphosphate derivatives. uliege.befao.org

Table 2: Comparison of Triphosphorylated Thiamine Derivatives in E. coli

| Derivative | Precursor | Condition for Accumulation |

| Thiamine Triphosphate (ThTP) | Thiamine Diphosphate (ThDP) | Amino acid starvation (with glucose) |

| Adenosine Thiamine Triphosphate (AThTP) | Thiamine Diphosphate (ThDP) | Carbon/energy starvation |

Hypothesized Roles in Metabolic Homeostasis and Adaptation

While ThTP is not a coenzyme, its synthesis is closely tied to the cell's energy status, leading to hypotheses about its role as a metabolic signal or regulator. wikipedia.orgnih.gov

The synthesis of ThTP by mitochondrial ATP synthase directly links its production to the proton motive force and cellular respiration. nih.gov In bacteria, the transient production of ThTP is a specific response to nutritional stress, such as amino acid starvation. nih.gov This accumulation is thought to be a signal that helps the bacteria adapt to the changing nutritional environment. nih.gov In E. coli, ThTP synthesis appears to be linked to pyruvate (B1213749) oxidation, suggesting a role at the crossroads of energy and amino acid metabolism. nih.gov In plants, ThTP levels have been observed to oscillate during the day-night cycle and accumulate during the early light period, dependent on photosynthetic processes, further strengthening the link to energy metabolism. nih.gov

An earlier hypothesis proposed a specific role for ThTP in nerve excitability. wikipedia.org While this has not been confirmed, some in vitro evidence suggests ThTP can activate high-conductance anion channels and may be a constituent of neuronal membranes involved in signal transduction. nih.govtaylorandfrancis.com It has also been shown to act as a phosphate (B84403) donor in the phosphorylation of certain proteins, a key mechanism in cellular signaling. nih.govnih.gov These observations raise the possibility that ThTP is part of a yet-to-be-characterized signaling pathway related to cellular energetics. nih.gov

Emerging Concepts of Metabolite Repair Involving Thiamine Triphosphate

A compelling hypothesis casts the ThTP-ThTPase system in the role of "metabolite repair." nih.gov This concept posits that certain metabolic enzymes can produce aberrant, non-functional, or potentially harmful metabolites as a byproduct of their main reactions. Metabolite repair systems exist to eliminate these byproducts and restore the functional molecule.

In this context, ThTP itself could be considered an incidental byproduct of enzymes like adenylate kinase or ATP synthase, which may phosphorylate the abundant ThDP instead of their intended substrate, ADP. nih.gov The accumulation of ThTP might be undesirable if it depletes the pool of the essential coenzyme ThDP or if ThTP itself has inhibitory effects on other cellular processes.

According to this hypothesis, the highly specific thiamine triphosphatase (ThTPase) functions as a repair enzyme. Its primary role would be to hydrolyze the accidentally formed ThTP, regenerating the vital coenzyme ThDP and thus preventing its depletion. nih.gov This maintains the integrity of the cellular thiamine pool and ensures the proper functioning of numerous ThDP-dependent enzymes crucial for metabolism. nih.govcornell.edu However, it is noted that in some tissues where ThTPase activity is absent, ThTP does not always accumulate to high levels, suggesting the context and rate of byproduct formation may be highly specific to cell type and metabolic state. nih.govnih.gov

Comparative and Evolutionary Biochemistry of Thiamine Triphosphate

Conservation of Thiamine (B1217682) Triphosphate Pathways Across Life

The metabolic pathways responsible for the synthesis and hydrolysis of thiamine triphosphate (ThTP) exhibit a remarkable degree of conservation across diverse life forms, suggesting an ancient origin and a sustained biological importance. ThTP is found in bacteria, fungi, plants, and animals, indicating its presence early in evolutionary history. nih.gov

Synthesis:

Two primary non-enzymatic-specific pathways for ThTP synthesis have been identified and are conserved from bacteria to mammals. nih.gov

Adenylate Kinase 1 (AK1): In the cytosol, AK1 (also known as myokinase) can catalyze the phosphorylation of thiamine diphosphate (B83284) (ThDP) to ThTP, using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. nih.gov

F₀F₁-ATP Synthase: Within the mitochondria of eukaryotes and in respiring bacteria, the F₀F₁-ATP synthase complex can synthesize ThTP in a process coupled to the electrochemical proton gradient. nih.gov

The conservation of these synthesis mechanisms suggests that the production of ThTP is closely linked to the cell's energy status, as both pathways involve key players in cellular energy metabolism.

Hydrolysis:

The breakdown of ThTP back to ThDP is also a conserved process, although the enzymes involved show significant divergence. In mammals, a highly specific cytosolic thiamine triphosphatase (ThTPase) is responsible for regulating intracellular ThTP levels. nih.gov In other organisms, such as bacteria and plants, the hydrolysis of ThTP is carried out by less specific phosphohydrolases. nih.gov

| Metabolic Process | Key Enzymes/Pathways | Conservation Across Life | Cellular Location |

|---|---|---|---|

| Synthesis | Adenylate Kinase 1 (AK1) | Conserved from bacteria to mammals | Cytosol |

| Synthesis | F₀F₁-ATP Synthase | Conserved in respiring bacteria and eukaryotic mitochondria | Mitochondrial inner membrane / bacterial cell membrane |

| Hydrolysis | Specific Thiamine Triphosphatase (ThTPase) | Primarily found in mammals | Cytosol (in mammals) |

| Hydrolysis | Non-specific Phosphohydrolases | Found in bacteria, plants, and other non-mammalian organisms | Varies |

Divergence in Thiamine Triphosphatase Activity and Specificity

While the synthesis of ThTP appears to be a broadly conserved process utilizing existing cellular machinery, the enzymatic hydrolysis of ThTP displays significant divergence across different evolutionary lineages. This divergence is most pronounced in the specificity of the enzymes responsible for ThTP breakdown.

In mammals, a highly specific 25-kDa cytosolic thiamine triphosphatase (ThTPase) has been characterized. researchgate.net This enzyme exhibits a high affinity and catalytic efficiency for ThTP, ensuring tight regulation of its intracellular concentration. uliege.be The presence of this specific ThTPase appears to be a unique feature of mammalian cells. nih.gov

In contrast, organisms such as bacteria, fungi, and plants lack this specific ThTPase and instead rely on non-specific phosphohydrolases to hydrolyze ThTP. nih.gov These enzymes have broader substrate specificities and are generally less efficient at hydrolyzing ThTP compared to the mammalian-specific enzyme. For instance, in E. coli, the F₁ subunit of ATP synthase can hydrolyze ThTP, but with a very low catalytic rate. mdpi.com A membrane-associated ThTPase activity in bovine kidney has been reported with an apparent Km of 131.9 ± 8.1 μM, which is significantly higher than that of the specific cytosolic enzyme, indicating lower substrate affinity. researchgate.net

| Organism/Group | Enzyme | Specificity for ThTP | Kinetic Parameters (if available) |

|---|---|---|---|

| Mammals (Human) | Specific 25-kDa cytosolic ThTPase | High | kcat/Km = 6 x 10⁶ s⁻¹M⁻¹ uliege.be |

| Mammals (Bovine Kidney) | Membrane-associated ThTPase | Lower | Apparent Km = 131.9 ± 8.1 μM researchgate.net |

| Bacteria (E. coli) | F₁ subunit of ATP synthase | Low | Apparent Km = 40 µM; kcat = 1.5 min⁻¹ mdpi.comnih.gov |

| Plants, Fungi | Non-specific phosphohydrolases | Low | Data not widely available |

Evolutionary Pressures Shaping Thiamine Triphosphate Metabolism

The patterns of ThTP synthesis and accumulation across different species suggest that its metabolism has been shaped by various evolutionary pressures, particularly those related to cellular stress and metabolic adaptation. The transient and condition-dependent nature of ThTP production in many organisms points towards a role as a signaling molecule in response to environmental or physiological challenges.

In the bacterium Escherichia coli, ThTP accumulation is not observed under normal growth conditions but is rapidly and transiently induced in response to amino acid starvation when a carbon source is available. nih.govnih.gov This suggests that ThTP may play a role in the metabolic reprogramming required to cope with nutrient limitation. The accumulation of ThTP is impaired when amino acids are present, further supporting its link to amino acid starvation stress. nih.gov

In plants, such as Arabidopsis thaliana, ThTP synthesis has been observed under conditions of stress, such as withering. nih.govnih.gov More recent studies have shown that in Arabidopsis shoots, ThTP levels are influenced by light intensity and oscillate during the day-night cycle, peaking in the early light period. nih.gov This suggests a link between ThTP metabolism and photosynthetic activity, a key process for energy production in plants. nih.govmdpi.com

In mammals, ThTP is constitutively produced at a low rate, but its levels can vary between tissues. nih.gov The presence of a highly specific ThTPase in mammals suggests a need for tighter control over ThTP levels, which may be related to more complex signaling pathways or a greater sensitivity to fluctuations in this molecule in multicellular organisms with specialized tissues.

Distinct Organismal Responses to Thiamine Triphosphate Dynamics

The physiological responses to changes in intracellular ThTP concentrations vary significantly among different organisms, reflecting their distinct metabolic and physiological contexts. While the precise functions of ThTP are still being unraveled, observations of its accumulation under specific conditions provide clues to its potential roles.

In E. coli, the transient accumulation of ThTP during amino acid starvation appears to be necessary for optimal growth under these stringent conditions. nih.gov Strains of E. coli that were engineered to be unable to accumulate ThTP exhibited a growth lag when transferred to a minimal medium, suggesting that ThTP is part of a signaling cascade that facilitates adaptation to nutrient-poor environments. nih.gov

In the plant Arabidopsis thaliana, ThTP accumulation in response to withering suggests a role in the plant's response to water deficit. nih.govnih.gov The light-dependent synthesis of ThTP in the chloroplasts and mitochondria of shoots points to a potential role in signaling related to energy status and photosynthetic activity. nih.gov

In some animal tissues, particularly those with high adenylate kinase activity and low or absent specific ThTPase, ThTP can accumulate to high levels, in some cases exceeding 70% of the total thiamine content, with no apparent negative physiological effects. nih.gov In other contexts, ThTP has been shown to phosphorylate proteins and activate high-conductance anion channels in vitro, suggesting potential roles in cellular signaling. nih.gov The relatively high levels of ThTP in many human tissues compared to rodents, likely due to lower ThTPase activity, may have physiological implications that are yet to be fully understood. plos.org

| Organism | Condition for ThTP Accumulation | Observed ThTP Levels | Potential Physiological Response/Role |

|---|---|---|---|

| Escherichia coli | Amino acid starvation in the presence of a carbon source | Transiently reaches ~20% of total thiamine nih.gov | Adaptation to stringent conditions, optimal growth nih.gov |

| Arabidopsis thaliana | Withering (water deficit) | Up to 0.08 ± 0.02 nmol/g wet weight uliege.be | Response to environmental stress nih.gov |

| Arabidopsis thaliana | Early light period in shoots | Oscillates with diel period nih.gov | Signaling related to photosynthesis and energy status nih.govmdpi.com |

| Mammals (e.g., pig skeletal muscle) | High adenylate kinase activity, low ThTPase activity | Can exceed 70% of total thiamine nih.gov | No obvious physiological consequences observed nih.gov |

| Mammals (in vitro) | Experimental addition | N/A | Protein phosphorylation, activation of anion channels nih.gov |

Advanced Methodologies for Thiamine Triphosphate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of ThTP analysis, enabling its separation from other thiamine (B1217682) derivatives and endogenous compounds. Various high-performance liquid chromatography (HPLC) based methods have been developed to achieve high sensitivity and specificity.

A prevalent method for the quantification of thiamine and its phosphate (B84403) esters, including ThTP, involves HPLC coupled with fluorescence detection. umin.jpscispace.comnih.gov This technique typically relies on the pre-column or post-column derivatization of thiamine compounds into highly fluorescent thiochrome (B1210408) derivatives. umin.jpscispace.com The oxidation is commonly achieved using reagents like potassium ferricyanide (B76249) in an alkaline solution. scispace.com

The resulting thiochrome esters are then separated on a reversed-phase HPLC column, often a C18 column. scispace.comnih.gov A gradient elution with a mobile phase consisting of a buffer and an organic modifier is frequently employed to achieve optimal separation of thiamine, thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TDP), and ThTP. scispace.com Fluorescence detection offers excellent sensitivity and selectivity, with excitation and emission wavelengths typically set around 375 nm and 435 nm, respectively. scispace.com One simplified HPLC method demonstrated the ratios of fluorescence intensity per mole of each ester to that of thiamine, with the ratio for TTP/thiamine being 0.97. umin.jp The coefficients of variation for the fluorescence intensity of TTP were found to be 19.5%, while the CV for the ratio was 9.3%. umin.jp

Table 1: HPLC Method Parameters for Thiamine Phosphate Ester Analysis

| Parameter | Value | Reference |

|---|---|---|

| Derivatization Reagent | Potassium Ferricyanide | scispace.com |

| Column | Reversed-phase C18 | nih.gov |

| Detection Method | Fluorescence | umin.jpscispace.com |

| Excitation Wavelength | 375 nm | scispace.com |

| Emission Wavelength | 435 nm | scispace.com |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. The enhanced efficiency of UHPLC allows for rapid separation of thiamine and its phosphate esters.

In the context of thiamine analysis, UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS), which provides superior specificity and sensitivity without the need for derivatization. plos.orgnih.gov This approach allows for the direct measurement of underivatized thiamine diphosphate and other esters. plos.orgnih.gov A UHPLC-MS/MS method was developed for the simultaneous analysis of thiamine diphosphate (TDP) and pyridoxal-5'-phosphate (PLP) in human whole blood, achieving a run time of just 2.5 minutes. plos.orgnih.gov While this study focused on TDP, the methodology is indicative of the potential for rapid and sensitive analysis of other thiamine esters like ThTP.

The analysis of highly polar and ionic compounds like thiamine and its phosphorylated derivatives by reversed-phase HPLC can be challenging due to poor retention on nonpolar stationary phases. Ion-pair reversed-phase chromatography addresses this by adding an ion-pairing reagent to the mobile phase. nih.govresearchgate.net This reagent, typically a long-chain alkyl sulfonate or a quaternary ammonium (B1175870) salt, forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention on the reversed-phase column. nih.govnih.gov

For the analysis of thiamine and its phosphates, including ThTP, a common ion-pairing agent is tetrabutylammonium (B224687) hydroxide. nih.gov This technique, in conjunction with a C18 column and a gradient elution, has been successfully used to separate thiamine, TMP, and TDP. nih.govresearchgate.net The use of an ion-pairing reagent enhances the retention and resolution of these highly polar compounds, allowing for their accurate quantification. researchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and sensitive detection of thiamine triphosphate.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of thiamine and its esters due to its high specificity and sensitivity. nih.govgoogle.com When coupled with liquid chromatography (LC-MS), it provides a robust platform for the analysis of ThTP in complex biological samples. nih.govnih.gov

Tandem mass spectrometry (MS/MS) further enhances selectivity by subjecting a specific parent ion to fragmentation, followed by the analysis of the resulting daughter ions. google.com This technique has been successfully applied to develop a single-step HPLC-MS/MS method for the accurate and precise measurement of thiamine and its phosphate esters in human whole blood without the need for derivatization. nih.gov The use of isotopic internal standards in such methods helps to correct for matrix effects and variations in instrument response, leading to highly reliable quantification. nih.gov

Table 2: Performance of a Single-Step HPLC-MS/MS Method for Thiamine and its Phosphate Esters

| Analyte | Recovery | Intra-day Precision (CV) | Inter-day Precision (CV) |

|---|---|---|---|

| Thiamine Diphosphate | 103.7% | ≤15.9% | ≤15.9% |

| Thiamine Monophosphate | 102.7% | ≤15.9% | ≤15.9% |

| Thiamine | 105.3% | ≤15.9% | ≤15.9% |

Data from a study on thiamine and its phosphate esters, demonstrating the accuracy and precision of the method. nih.gov

UV and fluorescence spectroscopy are fundamental techniques for the detection and characterization of thiamine triphosphate. Thiamine itself exhibits a characteristic UV absorption spectrum with a maximum absorbance at approximately 246 nm in an acidic mobile phase. sielc.com However, direct UV detection can lack specificity in complex biological samples. cornell.edu

Fluorescence spectroscopy offers significantly higher sensitivity and selectivity, particularly after the conversion of thiamine and its esters to their corresponding thiochrome derivatives. cornell.edu Thiochrome is a highly fluorescent compound with excitation and emission maxima around 360 nm and 450 nm, respectively. cornell.edu The fluorescence intensity of the thiochrome derivative is directly proportional to the concentration of the parent thiamine compound, allowing for sensitive quantification. researchgate.netnih.gov The study of the fluorescence properties of thiochrome and its phosphate esters is crucial for optimizing detection methods. researchgate.net

Isotopic Labeling and Turnover Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate and determine the turnover rate of molecules within a biological system. In the context of ThTP research, studies have utilized radiolabeled precursors, such as [14C]thiamine, to investigate its dynamics.

By administering [14C]thiamine to rats, researchers have been able to track the incorporation of the radioactive carbon into the various thiamine derivatives, including ThTP. science.gov These studies have revealed that the specific radioactivity of thiamine compounds in the brain decreases in the order of thiamine > thiamine triphosphate > thiamine monophosphate > thiamine diphosphate. science.gov This indicates a dynamic process of phosphorylation and dephosphorylation.

A key finding from these isotopic labeling experiments is the estimation of the turnover rate of ThTP. In the rat brain, the turnover time for ThTP has been estimated to be approximately 1-2 hours. science.gov This relatively rapid turnover suggests that ThTP may be involved in dynamic cellular processes. Furthermore, these studies have suggested the existence of at least two distinct pools of thiamine diphosphate (ThDP), the precursor to ThTP. A larger, more stable pool, likely representing the enzyme-bound cofactor, has a slow turnover of about 17 hours. In contrast, a much smaller, rapidly turning-over pool is thought to be the direct precursor for the synthesis of thiamine monophosphate and thiamine triphosphate. science.gov

| Parameter | Finding | Organism/System | Isotopic Label |

|---|---|---|---|

| ThTP Turnover Time | 1-2 hours | Rat Brain | [14C]thiamine |

| ThDP Turnover (Major Pool) | ~17 hours | Cultured Neuroblastoma Cells | [14C]sulbutiamine |

| ThDP Turnover (Minor Pool) | Rapid | Cultured Neuroblastoma Cells | [14C]sulbutiamine |

Molecular and Cell Biology Approaches

Molecular and cell biology techniques have provided invaluable tools for investigating the genetic and cellular basis of ThTP metabolism and function. These approaches allow for the study of gene expression, protein localization, and the functional consequences of genetic manipulations.

The hydrolysis of ThTP to ThDP is catalyzed by a highly specific enzyme, thiamine triphosphatase (ThTPase), which is encoded by the thtpa gene. nih.govmdpi.com Analysis of thtpa mRNA expression provides insights into the potential for ThTP hydrolysis in different tissues and under various physiological conditions. In mammals, THTPA is ubiquitously expressed, suggesting a widespread role for ThTP metabolism. nih.gov However, there is evidence for probable post-transcriptional regulation, meaning that mRNA levels may not always directly correlate with enzyme activity. nih.gov

Databases such as the Human Protein Atlas provide comprehensive information on gene expression across a wide range of human tissues, based on RNA-Seq data from projects like HPA, GTEx, and FANTOM5. proteinatlas.org This data can be used to assess the relative expression levels of THTPA mRNA in different cell types and tissues, offering clues to its physiological importance in various contexts. For example, analysis of this data can reveal whether THTPA is a housekeeping gene with relatively stable expression or if its expression is enriched in specific tissues or cell types. youtube.combiorxiv.org

Immunocytochemistry (for cells) and immunohistochemistry (for tissues) are techniques that use antibodies to visualize the specific location of proteins within cells and their tissue context. youtube.com These methods have been applied to study the distribution of enzymes involved in thiamine metabolism.

While direct visualization of ThTP itself is not typically feasible with this method, the localization of the ThTP-hydrolyzing enzyme, THTPA, can be determined. Antibodies specific to the THTPA protein are commercially available and have been used for applications such as Western Blot, ELISA, and immunohistochemistry. biocompare.com Data from the Human Protein Atlas, for instance, shows that THTPA protein exhibits cytoplasmic expression across all analyzed tissues. proteinatlas.org This localization is consistent with the cytosolic synthesis of ThTP by adenylate kinase 1 in some tissues. nih.gov By revealing the subcellular and tissue-level distribution of THTPA, these techniques help to delineate where ThTP hydrolysis occurs and provide a framework for understanding its localized functions.

The development of transgenic models, where specific genes are either knocked out, overexpressed, or otherwise modified, has become a cornerstone for elucidating the in vivo function of molecules like ThTP. nih.govmdpi.com

In the plant model Arabidopsis thaliana, a transgenic approach was used to deplete ThTP levels. unige.ch This was achieved by expressing a specific thiamine triphosphatase from a mouse. nih.gov This model provided strong evidence that ThTP accumulates in the plant's mitochondria and plastids, and that its synthesis is linked to the proton motive force. nih.gov These findings suggest a role for ThTP in the energy metabolism of plant organelles. nih.gov

In animal models, transgenic mice have also provided important insights. For instance, in transgenic mice where the gene for adenylate kinase 1 (AK1) was knocked out, the levels of ThTP were not significantly decreased. nih.gov This finding indicated that AK1 is not the sole enzyme responsible for ThTP synthesis in these tissues, pointing to the existence of other synthetic pathways, such as via ATP synthase. nih.govnih.gov Another study utilized a transgenic mouse model with a whole-body knockout of the thiamine transporter THTR2, but with the human THTR2 gene specifically inserted for expression in the intestine. nih.gov This model allows for the investigation of the tissue-specific roles of this transporter in thiamine and, by extension, ThTP distribution. nih.gov The creation of thtpa knockout mice has been proposed as a promising future approach to further understand the physiological role of ThTP. mdpi.com

| Transgenic Model | Genetic Modification | Key Finding |

|---|---|---|

| Arabidopsis thaliana | Expression of mouse ThTPase | ThTP accumulates in mitochondria and plastids. nih.gov |

| Mouse | Adenylate Kinase 1 (AK1) knockout | ThTP levels were not significantly reduced, indicating alternative synthesis pathways. nih.gov |

| Mouse | THTR2 knockout with intestinal human THTR2 expression | Allows for the study of tissue-specific thiamine transport and metabolism. nih.gov |

Enzyme Activity Assays in Thiamine Triphosphate Research

Enzyme activity assays are fundamental for studying the synthesis and degradation of ThTP. These assays allow for the quantification of the rates of enzymatic reactions and the characterization of the enzymes involved, such as thiamine triphosphatase (ThTPase).

The activity of ThTPase is typically measured by quantifying the rate of ThTP hydrolysis to ThDP. A standard reaction medium for this assay includes a buffer (e.g., Bis-Tris-propane at pH 8.9), magnesium chloride (MgCl₂), and a known concentration of ThTP as the substrate. uliege.be The reaction is initiated by adding the enzyme preparation (from tissue homogenates or purified enzyme) and incubated at 37°C. uliege.be The reaction is then stopped, and the amount of ThDP produced is measured. uliege.be

The quantification of ThDP can be achieved through several methods, including High-Performance Liquid Chromatography (HPLC) or specific enzymatic methods. uliege.be HPLC is a sensitive technique that allows for the separation and quantification of different thiamine phosphate esters. uliege.beresearchgate.net

These assays have been used to characterize ThTPase from various organisms and tissues. For example, in mammalian tissues, the specific 25-kDa ThTPase is widely distributed. uliege.be The kinetic parameters of the enzyme, such as the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum, have been determined. In rat brain, the Kₘ for ThTP was found to be 16 µM, while in human brain it was 126 µM, indicating differences in the enzyme's affinity for its substrate between species. uliege.be In rat and chicken liver homogenates, the apparent Kₘ values for adenosine (B11128) thiamine triphosphate (AThTP) hydrolase were 84.4 µM and 54.6 µM, respectively. researchgate.net Such assays are crucial for understanding how ThTP levels are regulated and how this regulation might vary in different biological contexts. nih.gov

Future Directions in Thiamine Triphosphate Research

Elucidation of Novel Physiological Roles of Thiamine (B1217682) Triphosphate

While the definitive physiological functions of ThTP remain largely enigmatic, accumulating evidence suggests its involvement in cellular signaling, stress responses, and neuronal activities, independent of its diphosphorylated counterpart's coenzymatic functions. nih.govbioinformation.net Future research will be pivotal in transitioning these putative roles from correlation to causation.